2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite

Oligonucleotide synthesis Protecting group strategy Deprotection kinetics

2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite (CAS 178925-41-2) is a modified nucleoside phosphoramidite building block for solid-phase oligonucleotide synthesis. Its structure incorporates a 2-aminopurine base protected at the exocyclic N2 position with a dimethylaminomethylidene (DMF) group, a 5'-O-dimethoxytrityl (DMT) protecting group, and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety.

Molecular Formula C43H53N8O6P
Molecular Weight 808.9 g/mol
Cat. No. B12513355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite
Molecular FormulaC43H53N8O6P
Molecular Weight808.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C
InChIInChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/t38-,39+,40+,58?/m0/s1
InChIKeyHSPIPLWEGKTHNG-YWGGCHKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite – Procurement-Relevant Profile for DNA Synthesis Applications


2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite (CAS 178925-41-2) is a modified nucleoside phosphoramidite building block for solid-phase oligonucleotide synthesis. Its structure incorporates a 2-aminopurine base protected at the exocyclic N2 position with a dimethylaminomethylidene (DMF) group, a 5'-O-dimethoxytrityl (DMT) protecting group, and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety . The compound enables site-specific incorporation of the fluorescent adenine analog 2-aminopurine into synthetic DNA oligonucleotides under standard automated synthesis conditions without modification of coupling or deprotection protocols [1]. Upon deprotection, the resulting 2-aminopurine residue serves as an environment-sensitive fluorescent probe with a free-base quantum yield of 0.68 in neutral aqueous solution (λex 303 nm, λem 370 nm) , permitting real-time monitoring of nucleic acid conformational dynamics, base stacking, and protein–DNA interactions.

Why Generic Substitution of 2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite Risks Synthesis Failure and Inconsistent Data


The N2 protecting group in 2-aminopurine phosphoramidites is not a passive bystander; it directly governs glycosidic bond stability during synthesis, deprotection kinetics, and final oligonucleotide integrity. Electron-withdrawing acyl protections (benzoyl, isobutyryl) destabilize the glycosidic bond, increasing the risk of depurination during repetitive trichloroacetic acid (TCA) exposures in each synthesis cycle, whereas electron-donating formamidine protections such as DMF stabilize it . Furthermore, traditional amide protections require 8–16 hours at 55°C for complete ammonia deprotection, while the DMF group reduces this to 1 hour at 55°C or 8 hours at room temperature [1]. Cross-study evidence demonstrates that the choice among dimethylaminomethylidene, isobutyryl, and benzoyl protection of the exocyclic amino function of 2-aminopurine leads to measurably different synthetic outcomes [2]. Critically, 2-aminopurine riboside phosphoramidites (e.g., TBDMS-protected forms) are not interchangeable with the 2'-deoxyriboside form addressed here – the former incorporate into RNA and require extended coupling times (12 minutes recommended) and distinct deprotection protocols, while the deoxyriboside form is designed for standard DNA synthesis with no procedural modifications required [3].

2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite – Quantitative Differentiation Evidence Against Closest Analogs


Deprotection Kinetics: N2-DMF Enables 8- to 16-Fold Faster Ammonia Deprotection Than Traditional Acyl-Protected 2-Aminopurine Phosphoramidites

The N2-DMF (dimethylformamidine) protecting group on 2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite reduces post-synthesis deprotection time by a factor of 8–16 relative to traditional N2-acyl protections (benzoyl, isobutyryl). Vu et al. [1] demonstrated that dialkylformamidine-protected nucleoside phosphoramidites undergo complete deprotection in concentrated ammonium hydroxide in 1 hour at 55°C or 8 hours at room temperature, whereas the corresponding acyl-protected monomers require 8–16 hours at 55°C. This reduction eliminates the most time-consuming post-synthesis step in oligonucleotide production workflows.

Oligonucleotide synthesis Protecting group strategy Deprotection kinetics

Selective Piperidine Cleavage: 2-Aminopurine Residue Hydrolyzes ~15× Faster Than Adenine or Guanine, Enabling Unambiguous Site Verification

Fujimoto et al. [1] demonstrated that treatment of 2-aminopurine-containing oligonucleotides with hot piperidine (1 M, 90°C) selectively cleaves the DNA strand at the position of the 2-aminopurine residue with an apparent half-life of approximately 12 hours, approximately 15 times more rapidly than cleavage at adenine or guanine residues in the same sequence. This differential lability provides a built-in, chemical-enzymatic-free method to verify both the presence and the exact sequence position of the 2-aminopurine modification by simple piperidine treatment followed by gel electrophoresis, without requiring sequencing or mass spectrometry.

Oligonucleotide quality control Site-occupancy verification Chemical cleavage

Glycosidic Bond Stability: N2-DMF Protection Confers Depurination Resistance During Synthesis Compared to Acyl-Protected Analogs

Electron-withdrawing acyl protecting groups (benzoyl, isobutyryl) on purine exocyclic amines destabilize the glycosidic bond, increasing susceptibility to acid-catalyzed depurination during the repetitive detritylation steps of each synthesis cycle . Electron-donating formamidine protections such as DMF stabilize this bond. Vu et al. [1] explicitly reported that dialkylformamidine phosphoramidites exhibit enhanced resistance to depurination compared to traditional acyl and even phenoxyacetyl-protected phosphoramidites. Glen Research's technical documentation confirms that dG protected with dimethylformamidine (dmf-dG) functions as a depurination-resistant monomer, with the formamidine group replacing the depurination-prone isobutyryl group [2]. While direct quantitative depurination half-life data for the 2-aminopurine N2-DMF monomer under TCA exposure are not available at single-nucleotide resolution, the class-level evidence across purine phosphoramidites establishes that formamidine protection reduces cumulative abasic-site formation.

Depurination Oligonucleotide synthesis fidelity Long-mer synthesis

Fluorescence Quantum Yield: 2-Aminopurine Base Provides 0.68 Quantum Yield Versus Essentially Zero for Natural DNA Bases

The 2-aminopurine free base exhibits a fluorescence quantum yield (QY) of 0.68 in neutral aqueous solution with excitation maximum at 303 nm and emission maximum at 370 nm . By contrast, the natural DNA bases (adenine, guanine, cytosine, thymine) have quantum yields in the range of 10⁻⁴ to 10⁻⁵, rendering them essentially non-fluorescent [1]. Upon incorporation into single-stranded oligonucleotides, the 2-aminopurine quantum yield decreases due to base-stacking quenching but remains detectable; upon duplex formation, further quenching provides a sensitive readout of hybridization state and local base stacking [2]. The large Stokes shift (67 nm) enables selective excitation of 2-aminopurine in the presence of natural bases with minimal background.

Fluorescent nucleobase DNA conformational dynamics Real-time probing

Synthesis Compatibility: 2-Aminopurine(N2-DMF) Deoxyriboside Phosphoramidite Requires No Modification of Standard DNA Synthesis Protocols

The 2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite couples with high efficiency and is stable under standard automated DNA synthesis conditions, with no degradation of the 2-aminopurine residue observed during the standard synthetic cycle [1]. Per the manufacturer's specification, this monomer requires no changes from the standard coupling method or deprotection protocol recommended by the synthesizer manufacturer . In contrast, the 2-Aminopurine-TBDMS-CE Phosphoramidite (riboside form for RNA) requires a 12-minute coupling time (versus the standard ~2 minutes for deoxyriboside monomers), specialized fluoride-based 2'-deprotection, and freezer storage at -10 to -30°C with only 2-3 days stability in solution [2]. Additionally, the N2-DMF protection eliminates the need for the specialized ultramild deprotection conditions required by phenoxyacetyl-protected 2-aminopurine monomers [3].

Automated DNA synthesis Phosphoramidite coupling Protocol compatibility

Optimal Procurement Scenarios for 2-Aminopurine(N2-DMF) 2'-Deoxy-riboside CE Phosphoramidite Based on Quantitative Differentiation Evidence


High-Throughput DNA Conformational Screening: Fluorescence-Based Assays for Protein–DNA Binding and Enzymatic Activity

For laboratories conducting systematic screening of protein–DNA interactions (transcription factors, repair enzymes, helicases), the 0.68 quantum yield of the 2-aminopurine base enables label-free fluorescence readout without covalent fluorophore conjugation. The standard synthesis protocol compatibility allows high-throughput parallel synthesis of multiple 2-aminopurine-substituted oligonucleotide probes on automated synthesizers. The selective piperidine cleavage verification (half-life ~12 h, ~15× faster than natural purines) [1] provides rapid quality control of incorporation without sequencing, critical when screening dozens of sequence variants.

Long-Mer Modified Oligonucleotide Synthesis (>40 nt) Requiring Depurination Control

When synthesizing DNA oligonucleotides exceeding 40 nucleotides with site-specific 2-aminopurine incorporation, cumulative depurination during repetitive TCA exposure becomes the primary yield-limiting factor. The N2-DMF formamidine protection stabilizes the glycosidic bond against acid-catalyzed cleavage , in contrast to the destabilizing effect of acyl protections. Combined with the 1-hour ammonia deprotection at 55°C (versus 8–16 hours for acyl-protected analogs) [2], this protection strategy minimizes both synthesis-phase and deprotection-phase base loss, directly improving full-length yield for long oligonucleotides.

DNA-Specific Structural Biology Studies Requiring Deoxyriboside (Not Riboside) Incorporation

For structural studies of B-form DNA, DNA-protein complexes, or DNA damage recognition where the 2'-deoxyribose sugar conformation is essential, the 2'-deoxyriboside form of this phosphoramidite is mandatory [3]. The alternative 2-aminopurine riboside phosphoramidites (e.g., TBDMS-protected, Glen Research 10-3070) incorporate into RNA and require 12-minute coupling times with fluoride-based 2'-deprotection, making them incompatible with standard DNA synthesis workflows [4]. This compound is the correct procurement choice when the experimental system demands DNA, not RNA, oligonucleotides.

Large-Scale Oligonucleotide Production with Accelerated Turnaround Requirements

In contract manufacturing or core-facility settings where multi-gram oligonucleotide production with rapid batch turnaround is required, the 8–16-fold reduction in ammonia deprotection time afforded by the N2-DMF group [2] eliminates the single longest post-synthesis step. When combined with the depurination resistance during large-scale synthesis (where increased column loading amplifies acid exposure duration) , this compound directly reduces both cycle time and the failure-sequence burden that complicates downstream purification.

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